molecular formula C10H11N3O2 B13199677 3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one

3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one

Cat. No.: B13199677
M. Wt: 205.21 g/mol
InChI Key: DRELYHXBJJWTCQ-UHFFFAOYSA-N
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Description

3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group attached to an amino-pyrazolone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one typically involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolone derivative. The reaction conditions often include refluxing the reaction mixture in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine
  • 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-((3-Methoxyphenyl)amino)-1h-pyrazol-5(4h)-one exhibits unique properties due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(3-methoxyphenyl)iminopyrazolidin-3-one

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)11-9-6-10(14)13-12-9/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

DRELYHXBJJWTCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2CC(=O)NN2

Origin of Product

United States

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